

A Technical Guide to Pafolacianine: A Targeted Fluorescent Imaging Agent

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Compound of Interest

Compound Name: *Pafolacianine*

Cat. No.: *B10815510*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **pafolacianine**, a first-in-class, folate receptor-targeted fluorescent imaging agent. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on its core chemical and biological properties, mechanism of action, and established experimental protocols.

Core Molecular and Chemical Properties

Pafolacianine is a complex organic molecule designed for targeted intraoperative imaging. Its chemical structure consists of a folate analog, which provides specificity for cancer cells overexpressing the folate receptor alpha (FR α), conjugated to a near-infrared (NIR) fluorescent dye, enabling deep tissue visualization.

Property	Value	Source(s)
Molecular Formula	C61H67N9O17S4	[1][2][3][4]
Molecular Weight	~1326.49 g/mol	[1]
Synonyms	OTL38, OTL-38, CYTALUX	
CAS Number	1628423-76-6 (free acid)	
Appearance	Green to dark green solid	
Excitation Wavelength (Peak)	760 nm - 785 nm (Peak at 776 nm)	
Emission Wavelength (Peak)	790 nm - 815 nm (Peak at 796 nm)	

Mechanism of Action: Folate Receptor-Mediated Endocytosis

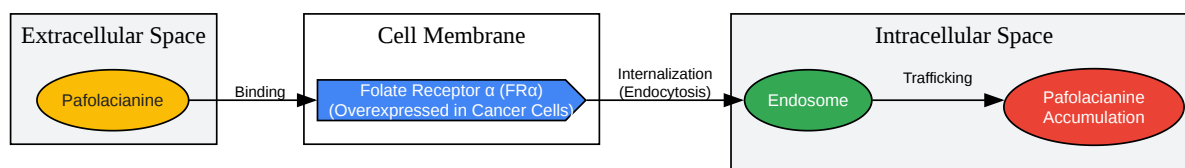
Pafolacianine's efficacy as a targeted imaging agent is rooted in its ability to exploit the biological pathway of folate receptor-mediated endocytosis. Many epithelial cancers, including ovarian and lung cancer, exhibit a significant overexpression of folate receptor alpha (FR α) on the cell surface.

The mechanism can be summarized in the following steps:

- **Binding:** Following intravenous administration, **pafolacianine** circulates throughout the body and binds with high affinity (~1 nM) to FR α on the surface of cancer cells.
- **Internalization:** Upon binding, the **pafolacianine**-FR α complex is internalized into the cell via receptor-mediated endocytosis. This process involves the formation of endosomes that traffic the complex into the cell.
- **Accumulation:** Inside the cell, **pafolacianine** accumulates, leading to a high concentration of the fluorescent dye within the cancerous tissue.

- **Fluorescence:** During surgery, the targeted tissue is illuminated with a near-infrared (NIR) light source. The accumulated **pafolacianine** absorbs this light and emits fluorescence, allowing for real-time visualization of malignant lesions that may not be apparent to the naked eye.

This targeted accumulation provides a high tumor-to-background ratio, enhancing the surgeon's ability to identify and resect cancerous tissue.



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Pafolacianine's Mechanism of Action

Experimental Protocols

The following protocols are based on methodologies reported in clinical trials for the intraoperative imaging of ovarian and lung cancer.

In Vivo Animal Studies (General Protocol)

For preclinical evaluation, mouse models bearing tumors that overexpress the folate receptor (e.g., KB tumors) are often utilized.

- **Animal Model:** Mice with subcutaneously implanted KB tumors (or other relevant cancer cell lines) with a tumor diameter of >10 mm.
- **Pafolacianine Administration:** Intravenous injection of **pafolacianine** at doses ranging from 0.0125 mg/kg to 0.05 mg/kg. A negative control group is typically injected with a 5% glucose solution.
- **Imaging:**

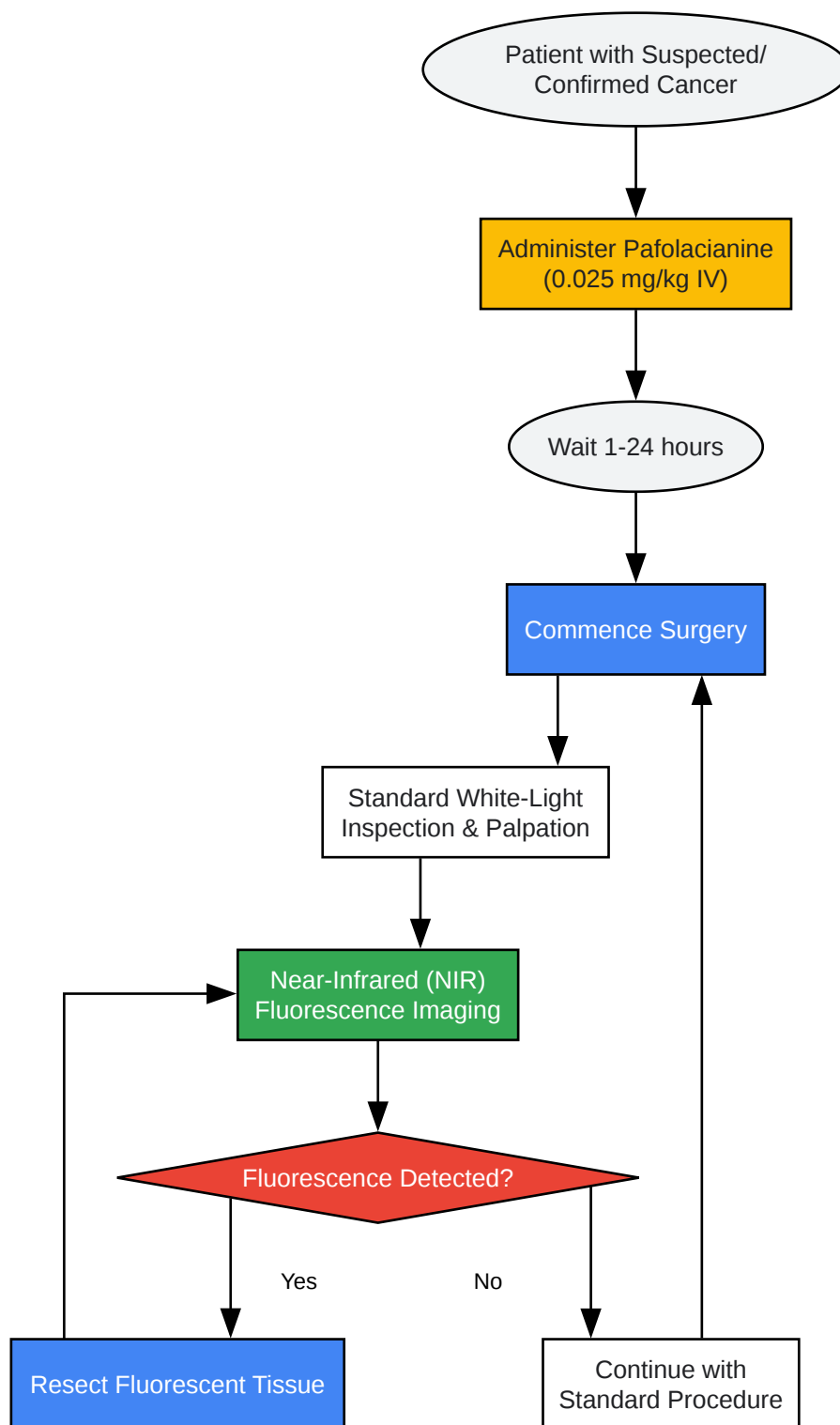
- Intermittent near-infrared (NIR) imaging is performed at various time points post-injection (e.g., 6, 24, 48, and 72 hours) using an in vivo fluorescence imaging system.
- Excitation and emission wavelengths are set according to **pafolacianine**'s spectral properties (Excitation: 710-760 nm; Emission: >800 nm).
- Biodistribution Analysis: At a predetermined time point (e.g., 24 hours post-injection), mice are euthanized. Tumors and major organs are excised, and the fluorescence intensity of each tissue is assessed to determine the biodistribution and tumor-to-background ratio.

Clinical Trial Protocol for Intraoperative Imaging (e.g., NCT03180307 for Ovarian Cancer)

This protocol outlines the key steps for the clinical use of **pafolacianine** in fluorescence-guided surgery.

- Patient Selection: Adult patients with known or suspected ovarian or lung cancer scheduled for surgical resection.
- Pre-administration Precautions: Patients should discontinue folate, folic acid, or folate-containing supplements 48 hours prior to **pafolacianine** administration to minimize potential interference with receptor binding.
- **Pafolacianine** Administration:
 - A single intravenous (IV) infusion of **pafolacianine** is administered at a dose of 0.025 mg/kg.
 - The infusion is given over a period of 60 minutes.
 - Administration should occur 1 to 24 hours before surgery.
- Intraoperative Imaging Procedure:
 - The surgical procedure begins with standard white-light inspection and palpation to identify visible tumors.
 - A near-infrared (NIR) imaging system is then used to illuminate the surgical field.

- Tissues that fluoresce are considered potential malignant lesions and are further investigated by the surgeon for resection.



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Clinical Workflow for **Pafolacianine**-Guided Surgery

Synthesis of Pafolacianine

The chemical synthesis of **pafolacianine** is a multi-step process. A general overview of the synthesis is as follows:

- **Starting Material:** The synthesis begins with N10-trifluoroacetylpteroic acid.
- **Amide Coupling:** This starting material undergoes an amide coupling reaction with t-Bu-protected tyrosine.
- **Deprotection:** The t-Bu protecting groups are then removed.
- **Removal of Trifluoroacetamide:** The trifluoroacetamide group is removed using sodium hydroxide in water.
- **Final Conjugation:** The resulting phenoxide of the tyrosine linker is treated with the near-infrared dye to yield the final **pafolacianine** molecule.



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